molecular formula C9H17NO2 B12990240 (3R,4S)-4-Isobutylpyrrolidine-3-carboxylic acid

(3R,4S)-4-Isobutylpyrrolidine-3-carboxylic acid

Cat. No.: B12990240
M. Wt: 171.24 g/mol
InChI Key: WPLPJEWZNOILAV-SFYZADRCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Isobutylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of pyrrolidine derivatives. The reaction conditions often include the use of transition metal catalysts such as rhodium or ruthenium complexes, under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. The process might also include steps for purification, such as crystallization or chromatography, to ensure the final product meets the required specifications for pharmaceutical or industrial use .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Isobutylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield lactams, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in further synthetic applications .

Scientific Research Applications

(3R,4S)-4-Isobutylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (3R,4S)-4-Isobutylpyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, influencing cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-4-Isobutylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which can impart distinct biological activities and reactivity profiles compared to its isomers and other pyrrolidine derivatives. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(3R,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-6(2)3-7-4-10-5-8(7)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t7-,8+/m1/s1

InChI Key

WPLPJEWZNOILAV-SFYZADRCSA-N

Isomeric SMILES

CC(C)C[C@@H]1CNC[C@@H]1C(=O)O

Canonical SMILES

CC(C)CC1CNCC1C(=O)O

Origin of Product

United States

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